N4-(4-fluorophenyl)-N6-(2-methoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Overview
Description
N4-(4-fluorophenyl)-N6-(2-methoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a synthetic organic compound belonging to the class of pyrazolo[3,4-d]pyrimidines. This compound is characterized by the presence of a fluorophenyl group, a methoxyethyl group, and a methyl group attached to a pyrazolo[3,4-d]pyrimidine core. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-fluorophenyl)-N6-(2-methoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves the following steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This is achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of Substituents: The fluorophenyl, methoxyethyl, and methyl groups are introduced through various substitution reactions. These reactions often require specific reagents and catalysts to ensure the selective attachment of the desired groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N4-(4-fluorophenyl)-N6-(2-methoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
N4-(4-fluorophenyl)-N6-(2-methoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications:
Mechanism of Action
The mechanism of action of N4-(4-fluorophenyl)-N6-(2-methoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: It can inhibit the activity of certain enzymes involved in critical biological processes.
Modulating Receptors: The compound may bind to and modulate the activity of specific receptors on the cell surface.
Interfering with DNA/RNA: It may interact with nucleic acids, affecting their function and expression.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Fluorophenyl)-N6-(2-methoxyethyl)-2-methyl-2H-pyrazolo[3,4-d]pyrimidine-3,6-diamine
- 6-(4-Fluorophenyl)-pyrimidine-5-carbonitrile derivatives
Uniqueness
N4-(4-fluorophenyl)-N6-(2-methoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its fluorophenyl group enhances its stability and reactivity, while the methoxyethyl group improves its solubility and bioavailability. The presence of the pyrazolo[3,4-d]pyrimidine core provides a versatile scaffold for further functionalization and optimization.
Properties
Molecular Formula |
C15H17FN6O |
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Molecular Weight |
316.33 g/mol |
IUPAC Name |
4-N-(4-fluorophenyl)-6-N-(2-methoxyethyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C15H17FN6O/c1-22-14-12(9-18-22)13(19-11-5-3-10(16)4-6-11)20-15(21-14)17-7-8-23-2/h3-6,9H,7-8H2,1-2H3,(H2,17,19,20,21) |
InChI Key |
XRNAOPNJIRBMQJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NC3=CC=C(C=C3)F)NCCOC |
Origin of Product |
United States |
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